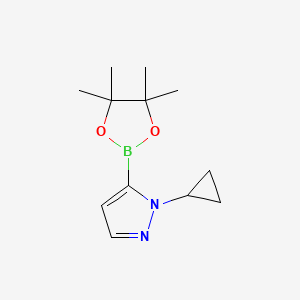

1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER

Description

Properties

IUPAC Name |

1-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-8-14-15(10)9-5-6-9/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDXIJGKLSHKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2123477-78-9 | |

| Record name | 1-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-cyclopropylpyrazole-5-boronic acid pinacol ester generally follows a two-step strategy:

- Step 1: Palladium-catalyzed borylation of a protected halogenated pyrazole derivative (such as 1-Boc-4-halogenopyrazole) with pinacol diboron to form a protected pyrazole boronic acid pinacol ester.

- Step 2: Removal of the protecting group (e.g., Boc group) by heating to yield the free this compound.

This approach leverages the stability and reactivity of pinacol boronic esters and the versatility of palladium-catalyzed cross-coupling chemistry.

Detailed Preparation Procedure

Borylation of 1-Boc-4-halogenopyrazole

-

- 1-Boc-4-halogenopyrazole (halogen = bromine or iodine)

- Pinacol diboron

- Palladium catalyst: [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride (Pd(dppf)Cl2)

- Base: potassium acetate or sodium acetate

- Solvent: ethanol, isopropanol, dioxane, or mixtures thereof

-

- Reaction temperature: 25–110 °C (commonly reflux conditions around 70–100 °C)

- Reaction time: 16 hours under nitrogen atmosphere

- Molar ratios: 1-Boc-4-halopyrazole : pinacol diboron : palladium catalyst : base typically around 1 : 0.005–0.1 : 1–10 equivalents

-

- Combine 1-Boc-4-halogenopyrazole, pinacol diboron, palladium catalyst, and base in the chosen solvent.

- Remove oxygen by purging with nitrogen under reduced pressure.

- Heat the mixture to reflux under nitrogen protection and stir for 16 hours.

- Monitor reaction completion by thin-layer chromatography (TLC).

- Filter to remove solids, evaporate solvent under reduced pressure.

- Extract residue with petroleum ether and purify to obtain 1-Boc-4-pyrazole boronic acid pinacol ester.

-

- Example yields reported range from 82.3% to 85.7% depending on halogen and conditions.

Deprotection to Obtain this compound

-

- Heat the purified 1-Boc-4-pyrazole boronic acid pinacol ester to a molten state at 140–180 °C.

- Maintain heating until no gas evolution is observed, indicating removal of the Boc protecting group.

- Cool to room temperature, add petroleum ether, stir to precipitate the product.

- Filter and dry to obtain the pure this compound.

-

- Approximately 80.2% yield reported for this deprotection step.

Reaction Scheme Summary

| Step | Reactants & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Boc-4-bromopyrazole + pinacol diboron + Pd(dppf)Cl2 + KOAc, reflux 16 h | 1-Boc-4-pyrazole boronic acid pinacol ester | 82.3 |

| 2 | Heating 1-Boc-4-pyrazole boronic acid pinacol ester at 140–180 °C | This compound | 80.2 |

Mechanistic and Catalytic Insights

- The palladium catalyst facilitates the borylation through oxidative addition of the halogenated pyrazole, transmetallation with pinacol diboron, and reductive elimination to form the boronic ester.

- Potassium or sodium acetate acts as a mild base to promote the transmetallation step.

- The choice of halogen (iodine or bromine) affects the reaction rate and yield, with iodides generally more reactive.

- The pinacol boronic ester is favored due to its stability and ease of handling compared to boronic acids.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Halogen on pyrazole | Bromine (Br), Iodine (I) | Iodine more reactive |

| Catalyst | Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 | 0.01–0.1 eq |

| Base | Potassium acetate, sodium acetate | 2.0–3.0 eq |

| Solvent | Ethanol, isopropanol, dioxane, toluene | Mixtures possible |

| Temperature (borylation) | 25–110 °C (commonly 70–100 °C reflux) | Nitrogen atmosphere |

| Reaction time (borylation) | 16 hours | Monitored by TLC |

| Deprotection temperature | 140–180 °C | Heating to molten state |

| Yield (borylation step) | 82–86% | High yield and reproducible |

| Yield (deprotection step) | ~80% | Efficient Boc removal |

Representative Research Findings and Patents

- A 2019 patent (CN110698506A) describes a robust method for synthesizing pyrazole-4-boronic acid pinacol esters via palladium-catalyzed borylation of 1-Boc-4-halogenopyrazoles, followed by thermal deprotection to yield the free boronic ester with high yield and purity.

- Studies on the role of pinacol boronic esters in Suzuki-Miyaura couplings highlight their steric properties and stability, which influence catalytic intermediates but generally support efficient cross-coupling reactions.

- Analogous methods for preparing boronic acid pinacol esters of related heterocycles (e.g., imidazo[1,2-a]pyridine derivatives) utilize similar palladium-catalyzed borylation techniques with potassium acetate base and pinacol diboron, demonstrating the broad applicability of this approach.

Chemical Reactions Analysis

1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.

Major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Drug Development

CPBPE is utilized in the development of various therapeutic agents, particularly those targeting enzymes like lipoxygenases, which are involved in inflammatory processes. Its boronic acid moiety allows for the formation of covalent bonds with target proteins, enhancing the selectivity and efficacy of drug candidates.

Case Study :

A study demonstrated the synthesis of FLAP (5-lipoxygenase activating protein) inhibitors using CPBPE as a key intermediate. The research reported that these inhibitors showed significant anti-inflammatory activity in preclinical models, highlighting the compound's potential in drug discovery for treating inflammatory diseases .

Synthesis of Bioactive Compounds

CPBPE serves as a building block in the synthesis of bioactive compounds through Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, facilitating the construction of complex molecular architectures.

Example :

In a recent publication, researchers synthesized a series of pyrazole derivatives using CPBPE as a coupling partner, resulting in compounds with promising anticancer activities .

Cyclopropylation Reactions

CPBPE is employed as a cyclopropylating reagent in various organic transformations. Its unique structure allows it to participate in cyclopropylation reactions, which are valuable for introducing cyclopropyl groups into organic molecules.

Research Findings :

A notable study reported the use of CPBPE in the cyclopropylation of thiophenols, yielding aryl cyclopropyl sulfides with moderate to excellent yields under copper-catalyzed conditions. This method showcases the compound's utility in synthetic organic chemistry .

Polymer Chemistry

CPBPE has applications in polymer synthesis, particularly in creating boron-containing polymers that exhibit unique properties such as enhanced thermal stability and mechanical strength.

Application Example :

Research has explored the incorporation of CPBPE into polymer matrices to improve their performance in electronic devices and sensors due to its electron-withdrawing properties .

Data Summary Table

Mechanism of Action

The mechanism of action of 1-CYCLOPROPYLPYRAZOLE-5-BORONIC ACID PINACOL ESTER involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Key Structural Features :

- Pyrazole Core : A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing electronic diversity for regioselective coupling reactions.

- Pinacol Boron Protection : The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, improving solubility in organic solvents and reducing protodeboronation side reactions .

Synthesis : Typically synthesized via Suzuki coupling between a brominated pyrazole precursor and a cyclopropyl boronic ester, or through direct cyclopropanation of a pre-functionalized pyrazole boronic acid. Palladium catalysts such as Pd(dppf)Cl₂ are commonly employed .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparison of Key Pyrazole and Aryl Boronic Acid Pinacol Esters

Key Observations :

- Substituent Effects : Cyclopropyl groups (as in the target compound) confer steric bulk and metabolic resistance compared to linear alkyl or aryl groups (e.g., methyl or phenyl in analogues). Fluorine or trifluoromethyl groups (e.g., in ) enhance electronic modulation for targeted reactivity .

- Heterocycle Choice : Pyrazole-based esters (target compound) exhibit superior regioselectivity in coupling compared to pyrrole or indole derivatives (e.g., ), due to nitrogen positioning.

Solubility and Stability

Table 2: Solubility Comparison in Organic Solvents (Data from Phenylboronic Acid Derivatives )

| Compound Type | Chloroform | 3-Pentanone | Dipropyl Ether | Methylcyclohexane |

|---|---|---|---|---|

| Phenylboronic acid | Moderate | High | High | Very Low |

| Pinacol esters (e.g., target compound) | High | Moderate | Moderate | Low |

| Azaesters | High | Low | Low | Very Low |

Insights :

- Pinacol esters universally exhibit better solubility than parent boronic acids, with chloroform being the optimal solvent for reactions .

- The cyclopropyl group in the target compound may slightly reduce solubility in hydrocarbons compared to phenyl-substituted analogues due to increased hydrophobicity.

Reactivity in Cross-Coupling Reactions

- Target Compound : Demonstrates high efficiency in Pd-catalyzed couplings with aryl halides, attributed to the electron-rich pyrazole core and stabilized boron group .

- Comparison with 4-Nitrophenylboronic Acid Pinacol Ester : The latter reacts sluggishly with H₂O₂ (λmax shift to 405 nm due to boronate oxidation), while the target compound’s cyclopropyl-pyrazole system resists oxidation under similar conditions .

Economic and Commercial Considerations

Table 3: Price and Availability of Select Boronic Acid Pinacol Esters (2020–2025 Data)

Biological Activity

1-Cyclopropylpyrazole-5-boronic acid pinacol ester (CP-PBPE) is an organoboron compound notable for its potential applications in medicinal chemistry and material science. This article explores its biological activity, synthesis, and reactivity with biological molecules, drawing on diverse research findings.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C₁₂H₁₉B₁N₂O₃

- Molecular Weight: Approximately 234.10 g/mol

CP-PBPE features a cyclopropyl group attached to a pyrazole ring, linked to a boronic acid moiety via a pinacol ester. The unique structure allows for various chemical transformations, particularly due to the reactivity of the boronic acid functional group, which can interact with biological targets through reversible covalent bonds.

Interaction with Biological Molecules

Research indicates that boron-containing compounds like CP-PBPE can interact with biomolecules such as carbohydrates and proteins. This interaction is particularly relevant in drug design, where specific targeting of biological pathways is essential. The presence of the pyrazole ring suggests potential medicinal properties, as pyrazoles are known for diverse biological activities .

Key Findings:

- Reactivity with Proteins: Boronic acids can form reversible covalent bonds with diols present in sugars and glycoproteins, which may be exploited for targeted drug delivery systems.

- Potential Mutagenicity: Some boronic compounds have been classified as mutagenic, necessitating careful evaluation of their safety profiles in therapeutic applications .

Synthesis of CP-PBPE

The synthesis typically involves several key steps:

- Preparation of the pyrazole core.

- Formation of the boronic acid moiety.

- Coupling with the pinacol ester.

This multi-step synthetic route allows for the incorporation of various functional groups that can enhance the compound's biological activity or selectivity.

Study 1: Chemoselective Oxidation

A study demonstrated the chemoselective oxidation of aryl organoboron systems, showcasing how CP-PBPE could serve as a substrate for selective reactions involving its boron component. The research highlighted that under specific conditions, CP-PBPE could undergo oxidation while preserving other functional groups, indicating its versatility in synthetic applications .

Study 2: Asymmetric Transfer Hydrogenation

Another significant finding involved the use of CP-PBPE in asymmetric transfer hydrogenation reactions. This process allowed for the conversion of Bpin-containing acetophenones into alcohols with high enantiomeric excess (ee). Such transformations suggest potential applications in synthesizing chiral pharmaceuticals .

Comparative Analysis

The following table summarizes some key compounds related to CP-PBPE and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Hydroxycyclopropylpyrazole-5-boronic acid | C₁₂H₁₉N₂O₃B | Hydroxyl group enhances solubility |

| 2-Cyclopropylboronic acid | C₄H₉BO₂ | Simpler structure without pyrazole functionality |

| 4-Cyclopropyl-1H-pyrazole-3-carboxylic acid | C₈H₉N₂O₂ | Incorporates a carboxylic acid group |

The distinct combination of cyclopropyl, pyrazole, and boronic acid functionalities in CP-PBPE may confer unique chemical reactivity and biological properties not found in simpler analogs .

Q & A

Q. Table 2. Stability Assessment Parameters

| Condition | Test Method | Outcome (Reference) |

|---|---|---|

| Thermal (25°C) | TGA | Decomposition onset: 138.5–141.7°C |

| Hydrolytic (pH 7) | HPLC monitoring | Half-life: >24 hours in anhydrous THF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.